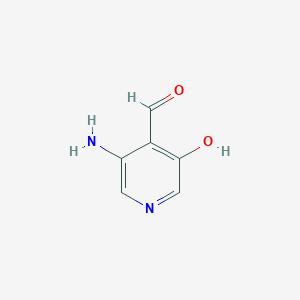

3-Amino-5-hydroxyisonicotinaldehyde

Description

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

3-amino-5-hydroxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2 |

InChI Key |

NYBWPUSPPJHSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)O)C=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Hydroxyisonicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group at the 4-position of the pyridine (B92270) ring is a primary site of chemical reactivity, readily undergoing nucleophilic attack and participating in condensation, oxidation, and reduction reactions. Its electrophilicity is modulated by the electronic effects of the amino and hydroxyl substituents on the aromatic ring.

The carbonyl carbon of the aldehyde group in 3-amino-5-hydroxyisonicotinaldehyde is electrophilic and thus susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The electron-donating nature of the amino group at the 3-position and the hydroxyl group at the 5-position can influence the electrophilicity of the aldehyde. Specifically, the amino group, through its resonance effect, can decrease the partial positive charge on the carbonyl carbon, potentially reducing its reactivity towards weak nucleophiles compared to unsubstituted isonicotinaldehyde.

Common nucleophiles that can add to the aldehyde group include Grignard reagents, organolithium compounds, and cyanide ions. For instance, the reaction with a Grignard reagent would be expected to produce a secondary alcohol after an acidic workup. While specific studies on this compound are not prevalent, related studies on substituted pyrimidines have demonstrated the feasibility of such nucleophilic additions to nitrogen-containing heterocyclic aldehydes nih.gov.

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is of considerable interest as it mimics the biochemical role of pyridoxal-5'-phosphate (PLP), a vitamer of vitamin B6, in enzymatic transamination reactions. The formation of a Schiff base is a reversible reaction that proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The general mechanism is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde.

Formation of a zwitterionic tetrahedral intermediate.

Proton transfer to form a neutral carbinolamine (hemiaminal).

Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).

Elimination of water and formation of a protonated imine (iminium ion).

Deprotonation to yield the final Schiff base.

Schiff bases derived from pyridinecarboxaldehydes and various amines, including amino acids, have been synthesized and characterized, highlighting the generality of this reaction. jocpr.comresearchgate.netnih.govsemanticscholar.org

| Aldehyde | Amine | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Pyridinecarboxaldehyde | 3-Aminopyridine | Ethanol, reflux | jocpr.com |

| 3-Hydroxy-4-pyridinecarboxaldehyde | Aniline derivatives | Toluene, reflux | researchgate.net |

| Isomeric pyridinecarboxaldehydes | L-tryptophan | Alcohol solution, 50°C | nih.gov |

The kinetics and thermodynamics of imine formation are influenced by several factors, including the structure of the aldehyde and amine, the solvent, temperature, and pH. For the closely related compound, 3-hydroxypyridine-4-carboxaldehyde, which serves as a model for PLP, the rate of imine formation with amino acids has been shown to be pH-dependent, with the maximum rate observed around pH 5. This pH optimum reflects the need for a sufficient concentration of the deprotonated, nucleophilic amine and some protonation of the carbonyl group to facilitate the attack.

| pH | Relative Rate of Imine Formation |

|---|---|

| 3 | Moderate |

| 5 | High |

| 7 | Moderate |

| 9 | Low |

The amino and hydroxyl groups on the pyridine ring have a pronounced effect on the reactivity of the aldehyde moiety. The hydroxyl group at the 5-position, being ortho to the aldehyde, can form an intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bond can increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the oxygen, thus activating the aldehyde towards nucleophilic attack. This is a key feature in the catalytic activity of PLP and its analogues.

The amino group at the 3-position is meta to the aldehyde group. As an electron-donating group, it increases the electron density of the pyridine ring. This electronic effect can be transmitted to the aldehyde group, slightly reducing its electrophilicity. However, the amino group can also participate in the reaction mechanism, for example, by acting as an intramolecular catalyst.

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other functional groups under appropriate conditions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-amino-5-hydroxyisonicotinic acid, using mild oxidizing agents such as silver oxide (Tollens' reagent) or potassium permanganate under controlled conditions. The synthesis of related pyridinecarboxaldehydes often involves the oxidation of the corresponding alcohol or methyl group, indicating the accessibility of these oxidation states. iitm.ac.in

Reduction: Selective reduction of the aldehyde to a primary alcohol, (3-amino-5-hydroxypyridin-4-yl)methanol, can be achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher selectivity for aldehydes and ketones over other functional groups.

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Ag₂O, NH₄OH (Tollens' Reagent) | Carboxylic Acid |

| Oxidation | KMnO₄ (cold, dilute) | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

| Reduction | LiAlH₄ | Primary Alcohol |

Condensation Reactions, including Schiff Base Formation with Amines and Amino Acids

Reactivity of the Phenolic Hydroxyl Group at Position 5

The hydroxyl group at the 5-position of the pyridine ring exhibits reactivity characteristic of a phenol. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. The pKa of the hydroxyl group in the related compound 3-amino-5-hydroxypyridine is approximately 9.5, which provides an estimate for the acidity of this functional group in the target molecule. pipzine-chem.com

The resulting phenoxide is a potent nucleophile and can participate in various reactions, including:

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

The hydroxyl group is also an activating group for electrophilic aromatic substitution on the pyridine ring. However, the pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. The combined activating effect of the hydroxyl and amino groups would direct incoming electrophiles to the positions ortho and para to them, although such reactions on the pyridine ring are generally challenging.

O-Functionalization Reactions (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound is a prime site for O-functionalization reactions such as etherification and esterification. While specific studies on this molecule are not prevalent, the reactivity can be inferred from related 3-hydroxypyridine (B118123) systems.

Etherification: The formation of an ether linkage, typically via Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile. This anion attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding alkoxy derivative. The reaction is influenced by the choice of base, solvent, and alkylating agent.

Esterification: Esterification can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst. For instance, reaction with acetyl chloride would yield the 5-acetoxy derivative. These reactions convert the hydrophilic hydroxyl group into a more lipophilic ester group, modifying the molecule's physical and chemical properties.

Table 1: Representative O-Functionalization Reactions on Analogous Hydroxypyridine Scaffolds

| Reaction Type | Reagents | Product Type | Expected Outcome for Target Molecule |

|---|---|---|---|

| Etherification | 1. NaH 2. CH₃I | 5-Methoxy derivative | Formation of 3-Amino-5-methoxyisonicotinaldehyde |

Tautomeric Equilibria (e.g., keto-enol forms) and Proton Transfer Dynamics

Like other hydroxypyridines, this compound can exist in different tautomeric forms. The most significant equilibrium is the keto-enol tautomerism involving the hydroxyl group and the pyridine ring. researchgate.netyoutube.comrsc.orgwuxibiology.com The "enol" form is the 3-Amino-5-hydroxy structure, while the "keto" form, a pyridone, would be a zwitterionic species (5-oxo-1,5-dihydropyridin-1-ium-3-olate) with a positive charge on the protonated ring nitrogen and a negative charge on the oxygen.

The position of this equilibrium is highly sensitive to the solvent environment. In aqueous solutions, the more polar zwitterionic keto form can be significantly stabilized by hydrogen bonding with water molecules. rsc.orgwuxibiology.com In contrast, in nonpolar solvents, the neutral enol form is generally favored. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group further influences the electron density of the ring and thus the relative stability of the tautomers. Computational studies on related systems like 3-hydroxypyridine have been used to explore the energy differences between these forms. researchgate.netrsc.org

Role in Intramolecular Hydrogen Bonding Networks

The specific arrangement of substituents in this compound creates a favorable environment for the formation of intramolecular hydrogen bonds. A strong hydrogen bond is expected between the hydrogen of the 5-hydroxyl group and the lone pair of the nitrogen atom of the 3-amino group, or alternatively, the oxygen of the 4-aldehyde group. Such interactions create a quasi-aromatic six-membered ring, which enhances molecular stability and planarity. mdpi.com

These hydrogen bonding networks are critical in determining the molecule's preferred conformation and can influence its reactivity by:

Fixing Conformation: Restricting the rotation of the hydroxyl and aldehyde groups.

Modulating Acidity/Basicity: Affecting the pKa values of the involved functional groups.

Directing Reactivity: Shielding certain sites from intermolecular attack while potentially enhancing reactivity at others.

Studies on analogous ortho-hydroxyaryl Schiff bases and amides confirm the structural importance of such intramolecular hydrogen bonds. mdpi.comnih.gov

Reactivity of the Aromatic Amino Group at Position 3

The amino group at position 3 is a key nucleophilic center and an activating group on the pyridine ring.

N-Functionalization Reactions (e.g., Acylation, Alkylation)

The nucleophilic nature of the exocyclic amino group allows for straightforward N-functionalization.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. Such reactions are common in peptide synthesis and combinatorial chemistry, where aminopyridines are used as scaffolds. arkat-usa.org

N-Alkylation: While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing N-alkylation at the pyridine ring nitrogen, it can be achieved under controlled conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Electrophilic Attack and Substitution Reactions of the Amino Group

The primary amino group itself can be the site of electrophilic attack. A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This would convert the 3-amino group into a diazonium salt (-N₂⁺). Pyridyl diazonium salts are versatile intermediates that can undergo various subsequent reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents at the 3-position.

Protonation Equilibria and Acid-Base Properties

This compound possesses multiple sites that can participate in acid-base equilibria: the basic pyridine ring nitrogen, the basic amino group, and the acidic hydroxyl group. The protonation state of the molecule is dependent on the pH of the solution.

Pyridine Nitrogen: This is typically the most basic site. For the related 3-aminopyridine, the pKa of the corresponding pyridinium ion is approximately 5.7. reddit.com A supplier of the parent compound 3-Amino-5-hydroxypyridine reports an approximate pKa of 9.5 for the pyridine-N, though this value may reflect the deprotonation of the hydroxyl group. pipzine-chem.com

Amino Group: Aromatic amino groups are significantly less basic than aliphatic amines. The pKa of a protonated 3-aminopyridinium dication (protonated on both nitrogens) is very low, indicating the amino group is a very weak base. reddit.com

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenolate-like anion. Its pKa would be expected to be in the range of typical phenols, modulated by the electronic effects of the other ring substituents.

The precise pKa values are influenced by the electronic interplay of the substituents and the potential for intramolecular hydrogen bonding, which can stabilize certain protonation states over others.

Table 2: Estimated pKa Values for Ionizable Groups based on Analogous Compounds

| Functional Group | Type | Estimated pKa Range | Predominant State at pH 7 |

|---|---|---|---|

| Pyridine Nitrogen | Basic | 5.0 - 6.0 | Protonated (Pyridinium) |

| Amino Group | Basic | < 1 | Neutral (-NH₂) |

Pyridine Ring Reactivity and Aromaticity Considerations

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency influences its susceptibility to attack by various reagents. The substituents on the ring, however, significantly modulate this reactivity. In this compound, the amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups, which increase the electron density of the pyridine ring. Conversely, the isonicotinaldehyde group (-CHO at the 4-position) is an electron-withdrawing group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. However, the presence of the activating amino and hydroxyl groups in this compound is expected to facilitate this type of reaction. These electron-donating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.

The directing effects of the substituents are crucial in determining the position of electrophilic attack. The amino and hydroxyl groups are ortho-, para-directing activators. In this molecule, the positions ortho and para to these groups are C2, C4, and C6. The aldehyde group is a meta-directing deactivator. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the amino and hydroxyl groups and least deactivated by the aldehyde group.

Considering the positions relative to the substituents:

C2-position: Ortho to the 3-amino group and meta to the 5-hydroxyl group.

C6-position: Ortho to the 5-hydroxyl group and meta to the 3-amino group.

Both the C2 and C6 positions are significantly activated. The precise regioselectivity would likely depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is more common for pyridine and its derivatives, particularly when a good leaving group is present at the 2- or 4-positions. The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles. In this compound, the electron-donating amino and hydroxyl groups would generally disfavor nucleophilic attack by increasing the electron density of the ring.

However, the presence of the electron-withdrawing isonicotinaldehyde group at the 4-position can partially counteract this effect, particularly at the positions ortho and para to it (C3 and C5). For a nucleophilic aromatic substitution to occur on the ring itself, one of the existing substituents would need to act as a leaving group, which is unlikely for amino and hydroxyl groups under typical SNAr conditions. It is more probable that nucleophilic attack would occur at the carbonyl carbon of the aldehyde group.

Influence of Substituents on Ring Electron Density

This distribution of electron density has several consequences:

Basicity: The electron-donating groups will increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Reactivity: The increased electron density from the amino and hydroxyl groups will generally make the ring more reactive towards electrophiles and less reactive towards nucleophiles.

The following table summarizes the expected electronic effects of the substituents on the pyridine ring of this compound.

| Substituent | Position | Electronic Effect | Influence on Ring Electron Density |

| Amino (-NH2) | 3 | +R, -I (Donating) | Increases |

| Hydroxyl (-OH) | 5 | +R, -I (Donating) | Increases |

| Aldehyde (-CHO) | 4 | -R, -I (Withdrawing) | Decreases |

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate the electron density distribution: Visualize the regions of high and low electron density, confirming the activating and deactivating effects of the substituents.

Determine the energies of frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile, while a lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

Model reaction pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to predict the most likely pathways for electrophilic and nucleophilic substitution reactions and to estimate the activation energies for these reactions.

While specific DFT studies on this compound are not available, studies on similarly substituted pyridines have demonstrated the utility of this approach in predicting their reactivity and nucleophilicity. ias.ac.inresearcher.life

The following table illustrates the type of data that could be generated from DFT calculations for this compound and related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Aminopyridine | -5.92 | -0.21 | 5.71 |

| 4-Formylpyridine | -7.35 | -1.54 | 5.81 |

| This compound (Predicted) | Higher than pyridine | Lower than pyridine | Smaller than pyridine |

Note: The values for this compound are qualitative predictions based on the effects of the substituents.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules.

For this compound, MD simulations could be used to:

Analyze conformational preferences: The hydroxyl and aldehyde groups have rotational freedom, and MD simulations can identify the most stable conformations in different solvents.

Study solvent effects: The interactions between the solute and solvent molecules can significantly influence reactivity. MD simulations can model the solvation shell around the molecule and help to understand how solvent molecules might participate in a reaction mechanism. For instance, explicit water molecules could be included in the simulation to study their role in proton transfer steps.

Investigate intermolecular interactions: In the solid state or in concentrated solutions, intermolecular interactions such as hydrogen bonding can play a significant role. MD simulations can be used to explore these interactions. For example, the amino, hydroxyl, and carbonyl groups are all capable of forming hydrogen bonds, which could lead to the formation of dimers or larger aggregates.

MD simulations of poly-pyridines in aqueous solutions have been performed to understand their complexation behavior, demonstrating the applicability of this method to pyridine-based systems.

Quantum Chemical Calculations of Electronic Structure and Reactivity

In broader studies of heterocyclic compounds, quantum chemical calculations serve as a powerful tool to elucidate molecular properties. These calculations can predict geometries, electronic energies, and reactivity indices. For instance, analyses of similar pyridine-based molecules often involve the computation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Furthermore, Natural Bond Orbital (NBO) analysis is a common computational technique used to understand charge distribution, hybridization, and intramolecular interactions, which are key to understanding the reactivity of a molecule. Molecular Electrostatic Potential (MEP) maps are also generated in such studies to identify the electrophilic and nucleophilic sites within a molecule, providing insights into its reactive behavior.

Although no specific data tables or detailed research findings for this compound can be presented due to the lack of targeted research, the principles of quantum chemical calculations remain broadly applicable. Future computational studies on this compound would likely involve these standard theoretical methods to predict its electronic properties and reactivity, contributing to a deeper understanding of its chemical behavior.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Scientific Literature

Following a comprehensive search of public scientific databases and literature, it has been determined that detailed research findings and specific spectroscopic data for the chemical compound This compound (CAS No. 1289106-32-6) are not available. While the compound is listed by some chemical suppliers, indicating its synthesis is possible, no published studies providing the specific, in-depth characterization required to fulfill the requested article structure were found.

The inquiry requested a thorough and scientifically accurate article covering the following specific areas of analysis for this compound:

Spectroscopic and Structural Characterization of 3 Amino 5 Hydroxyisonicotinaldehyde

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

The execution of multiple targeted searches, including by chemical name, synonyms (3-Amino-5-hydroxy-pyridine-4-carboxaldehyde), and CAS number, did not yield any publications containing the requisite experimental data such as NMR chemical shifts, coupling constants, 2D NMR correlations, specific IR and Raman absorption bands, or mass spectrometry fragmentation patterns for this specific molecule.

While spectroscopic data for related structures—including various aminopyridines, 3-hydroxyisonicotinaldehyde, and other substituted pyridine (B92270) derivatives—are well-documented, the strict requirement to focus solely on 3-Amino-5-hydroxyisonicotinaldehyde prevents the use of such data for analogy or prediction within the scope of the request.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time. The creation of data tables and detailed research findings would require access to primary research data that has not been made public.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. For this compound, HRMS provides an exact mass measurement, which confirms its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Fragmentation Pathways and Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides valuable clues about the molecule's structure. The fragmentation of this compound would likely involve initial cleavages at the formyl and amino groups, as well as the potential for ring opening under certain ionization conditions. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule and how it interacts with light.

UV-Visible Absorption Spectra and Chromophore Analysis

The UV-Visible absorption spectrum of a compound reveals the wavelengths of light it absorbs. For this compound, the pyridine ring substituted with amino, hydroxyl, and aldehyde groups acts as the chromophore. The electronic transitions within this system, typically π → π* and n → π* transitions, are responsible for its absorption profile. The positions and intensities of the absorption bands are sensitive to the solvent environment.

Fluorescence Properties: Emission Maxima, Quantum Yields, and Lifetimes

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. The emission maximum, quantum yield (the efficiency of the fluorescence process), and lifetime (the duration of the excited state) are key parameters. These properties are influenced by the molecular structure and the immediate environment, providing information on the excited state dynamics of this compound.

pH-Dependent Spectroscopic Behavior and Ionic Forms

The spectroscopic properties of this compound can be significantly affected by pH. The amino and hydroxyl groups can be protonated or deprotonated, leading to different ionic forms of the molecule in acidic or basic solutions. These changes in protonation state alter the electronic structure of the chromophore, resulting in shifts in the absorption and emission spectra. This pH-dependent behavior can be used to determine the pKa values of the ionizable groups.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the supramolecular assembly, showing how individual molecules are packed in the crystal lattice through intermolecular interactions such as hydrogen bonds and π-π stacking.

Applications and Functionalization Strategies of 3 Amino 5 Hydroxyisonicotinaldehyde

Role as a Versatile Chemical Intermediate in Organic Synthesis

The reactivity of the constituent functional groups—the nucleophilic amino group and the electrophilic aldehyde—positions 3-Amino-5-hydroxyisonicotinaldehyde as a highly valuable intermediate in organic synthesis. These groups can participate in a wide array of chemical transformations, making the compound a potent building block for diverse molecular structures.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. The structure of this compound, specifically its 2-aminocarbonyl arrangement on the pyridine (B92270) core, makes it an ideal candidate for constructing complex, fused pyridine-based heterocycles. This reactivity is analogous to the well-established Friedländer annulation, a classic method for synthesizing quinolines from 2-aminobenzaldehydes and compounds with an α-methylene group. wikipedia.orgnih.govorganic-chemistry.org

In a similar vein, this compound can react with ketones or other carbonyl compounds containing an enolizable hydrogen. The reaction proceeds via an initial condensation followed by a cyclization and dehydration cascade to yield fused pyridine systems, such as pyrido[3,4-b]pyridines. The versatility of the Friedländer reaction and its variants, which can be catalyzed by acids, bases, or metal catalysts, suggests a broad scope for creating a library of novel heterocyclic scaffolds from this precursor. nih.govresearchgate.netnih.gov

Beyond simple fused systems, this compound holds potential for synthesizing intricate polycyclic architectures and analogues of naturally occurring alkaloids. Its functional groups are primed for intramolecular cyclization strategies and multicomponent reactions. For instance, the aldehyde function can participate in reactions like the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction traditionally involves the condensation of a β-arylethylamine with an aldehyde to form tetrahydroisoquinolines and related structures, which are core motifs in many alkaloids. wikipedia.orgmdpi.comnih.gov

By designing appropriate reaction partners that incorporate a nucleophilic center capable of attacking the imine formed from the aldehyde, it is conceivable to construct polycyclic systems tethered to the pyridine ring. The ability to form new rings onto the existing pyridine framework makes it a valuable starting point for generating novel alkaloid analogues with potential biological activities.

Biomimetic and Organocatalytic Applications

The structural resemblance of this compound to pyridoxal (B1214274) 5′-phosphate (PLP), the active form of vitamin B6, has spurred investigation into its use as a biomimetic catalyst. This field of organocatalysis seeks to replicate the efficiency and selectivity of natural enzymes using small organic molecules.

Pyridoxal 5′-phosphate is an essential coenzyme in a vast number of metabolic reactions, particularly those involving amino acids. capes.gov.br Its catalytic power stems from the aldehyde group, which reversibly forms a Schiff base (an imine) with the amino group of an amino acid substrate. The pyridine ring, with its electron-withdrawing properties, acts as an "electron sink" to stabilize reaction intermediates. This compound mimics these key structural features, possessing a pyridine ring substituted with an aldehyde and a hydroxyl group, positioning it as a functional analogue of PLP.

| Feature | Pyridoxal 5′-Phosphate (PLP) | This compound |

| Core Structure | Pyridine ring | Pyridine ring |

| Key Functional Group | Aldehyde | Aldehyde |

| Activating Group | Phenolic Hydroxyl | Hydroxyl Group |

| Catalytic Role | Coenzyme | Organocatalyst |

| Primary Interaction | Forms Schiff base with amino acids | Forms Schiff base with amino acids |

One of the vital roles of PLP-dependent enzymes is the decarboxylation of amino acids. Research has demonstrated that 3-hydroxyisonicotinaldehyde, a close structural relative, can serve as a PLP-inspired organocatalyst for the photochemical protodecarboxylation of unprotected amino acids. The catalytic cycle begins with the formation of a Schiff base between the aldehyde of the catalyst and the amino acid. This intermediate, upon photoexcitation, facilitates the cleavage of the carboxyl group, releasing carbon dioxide and ultimately yielding an amine. This biomimetic approach highlights a mild, photochemical method for amino acid decarboxylation.

Transamination, the transfer of an amino group from an amino acid to a keto acid, is another fundamental metabolic process catalyzed by PLP-dependent enzymes known as transaminases or aminotransferases. The reaction mechanism also proceeds through a Schiff base intermediate. After the initial condensation, a tautomerization shifts the double bond, and subsequent hydrolysis releases a keto acid and pyridoxamine (B1203002) phosphate (B84403) (the aminated form of PLP).

Given that the formation of the critical Schiff base intermediate is the shared first step for both decarboxylation and transamination, this compound possesses the inherent potential to mimic transamination pathways. By controlling reaction conditions to favor the tautomerization step over decarboxylation, this PLP analogue could be harnessed to catalyze the interconversion of amino acids and keto acids, a key transformation in biochemistry.

Exploration in Asymmetric Catalysis

The field of asymmetric catalysis often utilizes chiral organic molecules to drive chemical reactions towards the formation of a specific stereoisomer. While direct studies on the application of this compound in asymmetric catalysis are not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor for chiral ligands or organocatalysts. The amino and hydroxyl groups can be functionalized with chiral auxiliaries. Furthermore, amino acids and their derivatives are known to be effective organocatalysts in various asymmetric transformations. For instance, β-amino acids have demonstrated high efficiency in the enantioselective Michael addition of aldehydes to N-substituted maleimides. The isobutyraldehyde (B47883) addition to N-benzylmaleimide has been successfully catalyzed by different β-amino acids, showcasing the influence of the catalyst's structure on the reaction's stereoselectivity. This suggests that derivatives of this compound could be synthesized to act as effective catalysts in similar asymmetric reactions.

Design and Synthesis of Functional Derivatives

The strategic placement of reactive functional groups on the this compound scaffold allows for the design and synthesis of a wide array of functional derivatives with tailored properties.

The development of fluorescent probes and chemosensors is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. nih.gov The inherent fluorescence of many pyridine derivatives makes this compound an attractive candidate for the development of such sensors.

Fluorescent chemosensors are designed to signal the presence of specific analytes, such as metal ions and biomolecules, through a change in their fluorescence. A structurally similar compound, 3-Hydroxyisonicotinaldehyde (HINA), which lacks the amino group, has been shown to be an effective fluorescent probe for the detection and quantification of cysteine in aqueous solutions. wikipedia.org This detection is based on the interaction between the aldehyde group of HINA and the thiol group of cysteine. It is plausible that this compound could exhibit similar or enhanced sensing capabilities for cysteine and other thiol-containing biomolecules.

Furthermore, the amino and hydroxyl groups can act as binding sites for various metal ions. The coordination of a metal ion to the probe can lead to a "turn-on" or "turn-off" fluorescent response. For example, phenolic Mannich bases containing a morpholine (B109124) unit have been synthesized and shown to act as selective fluorescent sensors for Al³⁺ and Cu²⁺ ions. nih.govrsc.org The addition of Al³⁺ enhances fluorescence, while Cu²⁺ quenches it. nih.govrsc.org This demonstrates the potential for derivatives of this compound to be developed into selective metal ion sensors.

| Analyte | Sensing Mechanism | Observed Response | Potential Application |

| Cysteine | Reaction with aldehyde group | Fluorescence change | Biological sensing, diagnostics |

| Metal Ions (e.g., Al³⁺, Cu²⁺) | Coordination with amino and hydroxyl groups | Fluorescence enhancement or quenching | Environmental monitoring, bioimaging |

The fluorescence of many organic dyes is sensitive to the pH of their environment. This property can be exploited to create pH-responsive optical sensors. The parent compound, 3-Hydroxyisonicotinaldehyde (HINA), exhibits pH-dependent fluorescence. wikipedia.org In alkaline aqueous solutions (pH > 7.1), it exists in its anionic form and emits green fluorescence, while in acidic solutions, the fluorescence is less intense and shifts to blue. wikipedia.org This behavior is attributed to the presence of a push-pull fluorophore system within the molecule. wikipedia.org The introduction of an amino group in this compound is expected to further modulate these pH-responsive properties, potentially leading to sensors with different pKa values and sensing ranges. The development of fluorescent molecules with pH-sensitive emission is in high demand for applications in cellular imaging and analytical chemistry. nih.gov

| pH Condition | HINA Fluorescence | This compound (Predicted) |

| Acidic | Blue, less intense | Potentially altered fluorescence due to protonation of the amino group |

| Alkaline | Green, intense | Potentially enhanced or shifted fluorescence |

The nitrogen atom of the pyridine ring, along with the amino and hydroxyl groups, makes this compound an excellent candidate for use as a ligand in coordination chemistry. These donor sites can coordinate with various metal centers to form stable metal complexes. The resulting complexes can have interesting structural, magnetic, and optical properties. By carefully selecting the metal ions and reaction conditions, it is possible to construct complex metallosupramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

The functional groups of this compound allow for its incorporation into polymeric structures. The amino and hydroxyl groups can participate in polymerization reactions, such as condensation polymerization, to form polyesters, polyamides, or polyurethanes. The aldehyde group can also be utilized for post-polymerization modification. The resulting polymers may exhibit enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. A related compound, 3-Amino-5-hydroxymethylpyridine, is used as a key raw material in the synthesis of polymer materials with special functions, such as coatings and adhesives, due to the reactivity of its hydroxymethyl and amino groups. pipzine-chem.com This suggests similar potential for this compound in material science.

Development of Fluorescent Probes and Chemosensors

Photochemical Reactivity and Photoinduced Processes

There is no research data available to describe the photochemical reactivity or photoinduced processes of this compound.

Investigations into Photochemical Decarboxylation Pathways

No investigations into the photochemical decarboxylation pathways of this compound have been documented in the scientific literature.

Photochromic and Photoresponsive Material Development

The use of this compound in the development of photochromic or photoresponsive materials has not been reported.

Future Research Directions and Emerging Opportunities for 3 Amino 5 Hydroxyisonicotinaldehyde

Exploration of Novel Synthetic Pathways for Scalable Production

The future availability of 3-Amino-5-hydroxyisonicotinaldehyde for extensive research and application hinges on the development of efficient and scalable synthetic routes. Current small-scale syntheses may not be economically viable for larger production. Future research should focus on multi-component, one-pot reactions which are known to improve efficiency, reduce waste, and lower costs in the synthesis of pyridine (B92270) derivatives. researchgate.netnih.gov

Another avenue of exploration is the use of novel catalytic systems. Biocatalysis, for instance, offers a highly selective and environmentally friendly approach. The use of enzymes like l-threonine (B559522) transaldolases, which have been successful in the synthesis of other β-hydroxy-α-amino acids, could be adapted for this target molecule, potentially offering high stereoselectivity and yield from commercially available starting materials. nih.gov Additionally, heterogeneous catalysts, such as modified zeolites or metal nanoparticles, could provide pathways that are not only efficient but also feature easy separation and catalyst recycling, crucial for industrial-scale production. bhu.ac.inresearchgate.net

| Potential Synthetic Strategy | Key Advantages | Research Focus | Relevant Analogs/Methods |

| Multi-Component Reactions (MCRs) | High atom economy, reduced reaction time, simplified purification. nih.gov | Designing a one-pot reaction combining precursors for the pyridine ring with the required functional groups. | Biginelli reaction, Hantzsch pyridine synthesis. researchgate.net |

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally benign. nih.gov | Screening and engineering of enzymes (e.g., transaldolases, aminotransferases) for activity on suitable precursors. | ObiH-catalyzed synthesis of β-hydroxy-α-amino acids. nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, suitability for continuous flow processes, often milder conditions. bhu.ac.inresearchgate.net | Development of modified zeolites (e.g., ZSM-5) or supported metal catalysts (e.g., Cu, Pd) for the cyclization and functionalization steps. bhu.ac.inresearchgate.net | Glycerol to pyridine bases conversion over ZSM-5 catalysts. researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. nih.gov | Adapting existing pyridine synthesis methods to microwave conditions to optimize efficiency. | Microwave-assisted synthesis of functionalized pyridines. nih.gov |

Advanced Spectroscopic Characterization under Varied Environmental Conditions

A thorough understanding of the photophysical properties of this compound is essential for its potential use in sensors and molecular probes. Future research should employ advanced spectroscopic techniques to characterize the molecule under a range of environmental conditions, such as varying pH, solvent polarity, and in the presence of different metal ions.

Techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy can provide precise measurements of ionization energies and reveal how the molecule's geometry changes upon ionization. rsc.org Investigating the compound's fluorescence behavior is also critical. Similar to other substituted pyridines, it may exhibit interesting phenomena like dual fluorescence or significant changes in quantum yield upon metal ion complexation. nih.gov This sensitivity to the local environment could be harnessed for developing fluorescent sensors.

Rational Design and Synthesis of Highly Specific Derivatives

The functional groups of this compound serve as excellent handles for chemical modification, allowing for the rational design of derivatives with tailored properties. Future work should focus on creating libraries of derivatives by modifying the amino, hydroxyl, or aldehyde groups. For example, the aldehyde could be converted to an oxime, hydrazone, or Schiff base, while the amino group could be acylated or alkylated.

The goal of such derivatization would be to enhance specific properties, such as biological activity, solubility, or binding affinity for a particular target. Quantitative Structure-Activity Relationship (QSAR) models could be employed to guide the design process, predicting how different substituents will affect the desired properties before synthesis is undertaken. mdpi.commdpi.com This approach has been successful in optimizing other heterocyclic compounds for various applications. mdpi.com

| Parent Functional Group | Potential Modification | Target Property/Application | Example Reaction Type |

| Aldehyde (-CHO) | Conversion to Imine/Schiff Base | Enhanced metal chelation, new biological targets. | Condensation with primary amines. |

| Aldehyde (-CHO) | Reduction to Alcohol (-CH₂OH) | Increased hydrophilicity, altered biological activity. | Reduction with sodium borohydride. |

| Amino (-NH₂) | Acylation/Sulfonylation | Modified solubility, prodrug design, altered hydrogen bonding. | Reaction with acyl chlorides or sulfonyl chlorides. |

| Hydroxyl (-OH) | Etherification/Esterification | Tuned lipophilicity, prodrug strategies. | Williamson ether synthesis, esterification. |

| Pyridine Ring | Metal Coordination | Development of catalysts, functional materials (MOFs). | Reaction with metal salts (e.g., Cu(I), Zn(II)). mdpi.comnih.gov |

Integration into Advanced Functional Materials and Nanotechnology

The structure of this compound makes it an attractive building block, or ligand, for creating advanced materials. Its multiple functional groups can coordinate with metal ions to form metal-organic frameworks (MOFs). nih.gov Future research could explore the synthesis of MOFs using this compound, aiming to create materials with high porosity for gas storage or catalysis. The rational design of such MOFs could be guided by modifying the ligand to control the size and shape of the resulting framework. nih.gov

Furthermore, the molecule could be incorporated into polymers, either as a monomer or as a pendant group, to imbue the resulting polymer with specific functionalities, such as metal-ion sensing or catalytic activity. Its potential for fluorescence also opens doors for its use in creating fluorescent nanoparticles or probes for bio-imaging applications.

Computational Prediction of Novel Reactivity and Application Potential

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive lab work. Density Functional Theory (DFT) calculations can be used to investigate its geometric and electronic characteristics, such as frontier molecular orbitals and molecular electrostatic potential maps. mdpi.com These calculations can provide insights into the most reactive sites of the molecule, guiding the design of new reactions and derivatives. mdpi.com

Molecular docking simulations could predict the binding affinity of the compound and its derivatives to biological targets like enzymes or receptors, helping to prioritize candidates for synthesis and biological testing. mdpi.com Theoretical studies can also predict spectroscopic properties, aiding in the interpretation of experimental data.

Investigation of Bio-conjugation and Prodrug Strategies

The functional groups on this compound are well-suited for conjugation to biomolecules like peptides or lipids. Such peptide-drug conjugates (PDCs) represent a promising prodrug strategy, where the peptide component can target specific cells or tissues, improving therapeutic efficacy while minimizing systemic exposure. nih.gov Future research should explore linking the molecule through its amino or aldehyde functions to targeting peptides via biodegradable linkers. nih.gov

This approach transforms the parent molecule into a prodrug that is inactive until it reaches its target, where it can be cleaved to release the active compound. This strategy offers advantages such as higher drug loading and reduced premature drug release compared to other delivery methods. nih.gov

Sustainable Chemical Processes for Synthesis and Utilization

Future research must prioritize the development of sustainable and green processes for both the synthesis and application of this compound. This aligns with the broader goals of modern chemistry to reduce environmental impact. nih.gov Key areas of focus include the use of environmentally friendly solvents (like water or ethanol), solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. researchgate.netnih.gov

The development of processes that utilize renewable feedstocks is another important frontier. For instance, methods are being explored to synthesize pyridine bases from glycerol, a byproduct of biodiesel production. researchgate.net Applying such principles to the synthesis of this compound could significantly improve its environmental footprint. Furthermore, designing reactions with high atom economy and employing recyclable catalysts are central tenets of green chemistry that should be integrated into future synthetic plans for this compound. researchgate.netbhu.ac.in

Q & A

Q. Purity Validation :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation; discrepancies in peak integration may indicate residual solvents or byproducts.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out isobaric impurities .

Basic Question: How do solvent polarity and pH influence the solubility of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino and hydroxyl groups. Non-polar solvents (e.g., hexane) yield poor solubility.

- pH Dependence :

- Acidic Conditions (pH < 3) : Protonation of the amino group increases aqueous solubility.

- Neutral/Basic Conditions (pH > 7) : Deprotonation of the hydroxyl group reduces solubility.

- Experimental Protocol : Perform shake-flask solubility tests across a pH range (2–10) with UV-Vis quantification (ε = 10,000 M⁻¹cm⁻¹ at 280 nm) .

Basic Question: What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways :

- Oxidation of the aldehyde group to carboxylic acid under ambient O₂.

- Photodegradation via UV exposure.

- Mitigation Strategies :

- Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation .

- Stability Monitoring : Periodic LC-MS analysis to track degradation products (e.g., m/z +16 for oxidation) .

Advanced Question: How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Methodological Answer:

- Case Study : If ¹H NMR shows a singlet for the aldehyde proton but IR lacks a strong C=O stretch (~1700 cm⁻¹), consider:

- Advanced Techniques : 2D NMR (HSQC, HMBC) to confirm connectivity and rule out structural misassignment .

Advanced Question: What role does this compound play in multi-step synthesis of heterocyclic compounds?

Methodological Answer:

- Key Applications :

- Optimization : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency. Monitor intermediates via TLC (Rf = 0.5 in EtOAc/hexane 3:7) .

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Challenge : Co-elution of structurally similar byproducts (e.g., deaminated analogs) in HPLC.

- Solution :

- Validation : Spike recovery tests (90–110%) and LOQ determination (<0.1% w/w) .

Advanced Question: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO).

- HOMO Localization : Amino and hydroxyl groups dominate, suggesting nucleophilic reactivity.

- LUMO Energy : –1.8 eV indicates susceptibility to electrophilic attack.

- MD Simulations : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation trends .

Advanced Question: What methodologies assess the in vivo stability of this compound as a potential bioactive agent?

Methodological Answer:

- Metabolic Profiling :

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.